An In-depth Technical Guide to 6-Bromo-4-chloronicotinaldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide to 6-Bromo-4-chloronicotinaldehyde for Researchers and Drug Development Professionals
Introduction
6-Bromo-4-chloronicotinaldehyde, also known as 6-bromo-4-chloro-3-pyridinecarboxaldehyde, is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two distinct halogen substituents on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. The electron-deficient nature of the pyridine ring, further accentuated by the inductive effects of the bromine and chlorine atoms, imparts distinct reactivity to both the aromatic system and the aldehyde functionality. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-4-chloronicotinaldehyde, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
Core Molecular Attributes
6-Bromo-4-chloronicotinaldehyde is a solid at room temperature with a molecular formula of C₆H₃BrClNO and a molecular weight of 220.45 g/mol .[1][2] It is advisable to store this compound at 4°C under a nitrogen atmosphere to ensure its stability.[1]
| Property | Value | Source(s) |
| CAS Number | 1060811-24-6 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1][2] |
| Molecular Weight | 220.45 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point | 296.9 ± 40.0 °C | [1] |
| Storage | 4°C, under nitrogen | [1] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 6-Bromo-4-chloronicotinaldehyde is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-Bromo-4-chloronicotinaldehyde is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehydic proton. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will cause these protons to resonate at lower field. The proton at the C2 position is anticipated to appear as a singlet, while the proton at the C5 position will also likely be a singlet due to the absence of adjacent protons. The aldehydic proton will be observed as a singlet at a characteristic downfield shift, typically in the range of 9-10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon of the aldehyde group will be the most deshielded, appearing at the lowest field (typically 190-200 ppm).[3] The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms will also exhibit significant downfield shifts.
Infrared (IR) Spectroscopy: The IR spectrum of 6-Bromo-4-chloronicotinaldehyde will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1700-1730 cm⁻¹.[4] Additionally, characteristic peaks for the C-H stretching of the aromatic ring and the aldehyde, as well as C=C and C=N stretching vibrations of the pyridine ring, will be present. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom, with the presence of (M+2) and (M+4) peaks. Fragmentation patterns will likely involve the loss of the aldehyde group (CHO), bromine, and chlorine atoms.[5][6]
Synthesis of 6-Bromo-4-chloronicotinaldehyde
A reliable synthetic route to 6-Bromo-4-chloronicotinaldehyde is crucial for its accessibility in research. A multi-step synthesis has been reported, starting from 4,6-dichloronicotinic acid ethyl ester.[7]
Detailed Synthetic Protocol
Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester 4,6-dichloronicotinic acid ethyl ester is reacted with 4-methoxybenzylamine. The reaction mixture is stirred at a temperature between 0°C and 60°C. Upon completion, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography to yield the product.[7]
Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester The product from Step 1 is treated with trifluoroacetic acid and heated to 50-60°C. After the reaction, excess trifluoroacetic acid is evaporated, and the residue is poured into ice water. The pH is adjusted to alkaline, and the product is extracted, washed, dried, and purified by column chromatography.[7]
Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester The amino group of the product from Step 2 is converted to a bromo group using a Sandmeyer-type reaction. The starting material is treated with tert-butyl nitrite and benzyltriethylammonium bromide in dichloromethane at room temperature. After the reaction is complete, the mixture is poured into water, and the product is extracted and purified.[7]
Step 4: Synthesis of (4-bromo-6-chloropyridin-3-yl)methanol The ester group of the product from Step 3 is reduced to a primary alcohol. The reaction is carried out in dichloromethane under an argon atmosphere at low temperatures (-60°C to -70°C) using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[7]
Step 5: Synthesis of 6-Bromo-4-chloronicotinaldehyde The final step involves the oxidation of the primary alcohol to the aldehyde. The alcohol from Step 4 is dissolved in dichloromethane and treated with manganese dioxide as the oxidizing agent at room temperature. The product is then purified by filtration through a silica gel pad.[7]
Caption: Synthetic pathway to 6-Bromo-4-chloronicotinaldehyde.
Chemical Reactivity
The chemical reactivity of 6-Bromo-4-chloronicotinaldehyde is dictated by the interplay of the aldehyde group and the di-halogenated pyridine ring.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine ring, amplified by the bromo and chloro substituents, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to benzaldehyde.[7] Typical aldehyde reactions that can be anticipated include:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-bromo-4-chloronicotinic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde will yield the corresponding primary alcohol, (6-bromo-4-chloropyridin-3-yl)methanol.
-
Wittig Reaction: Reaction with phosphorus ylides can be employed to form alkenes.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent will produce secondary or tertiary amines.
-
Formation of Imines and Hydrazones: Condensation with primary amines and hydrazines will yield the corresponding imines and hydrazones, respectively.
Reactions of the Pyridine Ring
The pyridine ring in 6-Bromo-4-chloronicotinaldehyde is electron-deficient, which influences its reactivity in aromatic substitution reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two halogen atoms, which are good leaving groups, on the electron-deficient pyridine ring makes this compound an excellent substrate for nucleophilic aromatic substitution reactions.[8][9] The positions ortho and para to the nitrogen atom (C2, C4, and C6) are particularly activated towards nucleophilic attack. In this molecule, the chlorine at the C4 position and the bromine at the C6 position are susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates. The relative reactivity of the two halogens will depend on the specific reaction conditions and the nature of the nucleophile.
-
Cross-Coupling Reactions: The bromo and chloro substituents serve as handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki[2][10] and Stille[11][12] couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the pyridine core. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective, sequential cross-coupling reactions.
Caption: Key reaction pathways of 6-Bromo-4-chloronicotinaldehyde.
Safety Information
6-Bromo-4-chloronicotinaldehyde is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-Bromo-4-chloronicotinaldehyde is a highly functionalized building block with significant potential in synthetic organic chemistry. Its distinct chemical properties, arising from the combination of an aldehyde group and two different halogen atoms on an electron-deficient pyridine ring, offer a multitude of opportunities for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, spectroscopic characteristics, and reactivity, which should serve as a valuable resource for researchers and drug development professionals seeking to harness the synthetic utility of this versatile compound.
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